(Z)-3-[2,5-Dimethyl-1-(oxolan-2-ylmethyl)pyrrol-3-yl]-2-(4-methylpiperidine-1-carbonyl)prop-2-enenitrile
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Description
(Z)-3-[2,5-Dimethyl-1-(oxolan-2-ylmethyl)pyrrol-3-yl]-2-(4-methylpiperidine-1-carbonyl)prop-2-enenitrile is a useful research compound. Its molecular formula is C21H29N3O2 and its molecular weight is 355.482. The purity is usually 95%.
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Scientific Research Applications
Molecular Structures and Photophysical Properties
Research into the conformational and molecular structures of α,β-unsaturated acrylonitrile derivatives, including compounds similar to (Z)-3-[2,5-Dimethyl-1-(oxolan-2-ylmethyl)pyrrol-3-yl]-2-(4-methylpiperidine-1-carbonyl)prop-2-enenitrile, has shown significant interest in photophysical properties and frontier orbitals. Studies involving single crystal X-ray diffraction (SCXRD) analysis have focused on understanding the effect of molecular structure on photophysical properties and solvent interactions. Such research indicates a strong π-π interaction in solid state for compounds with a double bond bearing a diphenylamino moiety, highlighting their potential in photophysical applications (Percino et al., 2016).
Synthesis of New Derivatives
The synthesis of new chemical derivatives based on pyrrol structures, including those similar to (Z)-3-[2,5-Dimethyl-1-(oxolan-2-ylmethyl)pyrrol-3-yl]-2-(4-methylpiperidine-1-carbonyl)prop-2-enenitrile, has been extensively explored. These efforts are aimed at creating novel compounds with potential applications in medicinal chemistry and material science. Such research has led to the development of new methods for synthesizing pyrrole-oxindole progesterone receptor modulators, highlighting the versatility of these compounds in drug discovery and development processes (Fensome et al., 2008).
Antimicrobial Activity
Explorations into the antimicrobial activities of pyrrole derivatives, including structures analogous to (Z)-3-[2,5-Dimethyl-1-(oxolan-2-ylmethyl)pyrrol-3-yl]-2-(4-methylpiperidine-1-carbonyl)prop-2-enenitrile, have demonstrated the potential of these compounds as antimicrobial agents. Research into novel substituted 3-(2, 4-dimethyl-1H-pyrrol-3-yl)-5-phenyl-4, 5-dihydroisoxazole compounds, for instance, indicates promising in vitro antibacterial activity, suggesting a viable path for the development of new antimicrobial drugs (Kumar et al., 2017).
Photoredox Catalysis and Luminescent Properties
Studies on the photoredox catalysis and luminescent properties of zirconium complexes with CNN pincer ligands, incorporating similar pyrrol structures, have opened new avenues for the application of these compounds in material science. These complexes exhibit long emission lifetimes and photoluminescence upon excitation with visible light, showcasing their utility as photosensitizers in photoredox catalysis and potential in developing new luminescent materials (Zhang et al., 2018).
properties
IUPAC Name |
(Z)-3-[2,5-dimethyl-1-(oxolan-2-ylmethyl)pyrrol-3-yl]-2-(4-methylpiperidine-1-carbonyl)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O2/c1-15-6-8-23(9-7-15)21(25)19(13-22)12-18-11-16(2)24(17(18)3)14-20-5-4-10-26-20/h11-12,15,20H,4-10,14H2,1-3H3/b19-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVGIAPHXKWOVDT-UNOMPAQXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C(=CC2=C(N(C(=C2)C)CC3CCCO3)C)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCN(CC1)C(=O)/C(=C\C2=C(N(C(=C2)C)CC3CCCO3)C)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-[2,5-Dimethyl-1-(oxolan-2-ylmethyl)pyrrol-3-yl]-2-(4-methylpiperidine-1-carbonyl)prop-2-enenitrile |
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